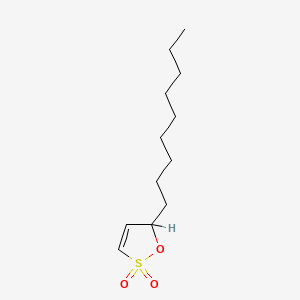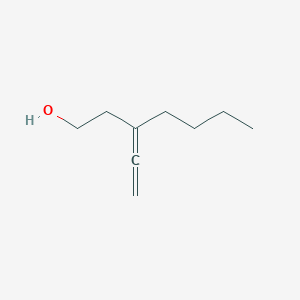
1-Heptanol, 3-ethenylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptanol, 3-ethenylidene- is an organic compound belonging to the family of alcohols. It is characterized by a seven-carbon chain with a hydroxyl group (-OH) attached to the first carbon and an ethenylidene group attached to the third carbon. This compound is a clear, colorless liquid that is slightly soluble in water but miscible with organic solvents like ether and ethanol .
準備方法
Synthetic Routes and Reaction Conditions: 1-Heptanol, 3-ethenylidene- can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-heptene followed by hydrogenation. The reaction conditions typically include high pressure and temperature, along with catalysts such as rhodium complexes.
Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3-ethenylidene- often involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts like cobalt or rhodium are employed to facilitate the hydroformylation process, followed by hydrogenation to produce the desired alcohol.
化学反応の分析
Types of Reactions: 1-Heptanol, 3-ethenylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into heptane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form heptyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), room temperature.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
科学的研究の応用
1-Heptanol, 3-ethenylidene- has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies related to cell membrane permeability and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances, flavors, and as a biofuel additive
作用機序
The mechanism of action of 1-Heptanol, 3-ethenylidene- involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can influence various cellular processes, including signal transduction and ion transport. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane .
類似化合物との比較
1-Hexanol: A six-carbon alcohol with similar properties but lower molecular weight.
1-Octanol: An eight-carbon alcohol with higher molecular weight and boiling point.
2-Heptanol: An isomer with the hydroxyl group on the second carbon, leading to different chemical behavior.
Uniqueness: 1-Heptanol, 3-ethenylidene- is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and properties compared to its isomers and other alcohols .
特性
CAS番号 |
55930-37-5 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h10H,2-3,5-8H2,1H3 |
InChIキー |
BRYPBLRJIIIBEG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
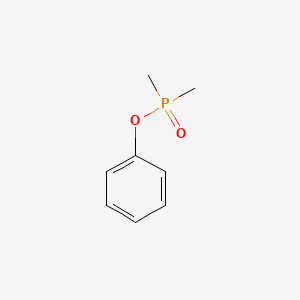
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
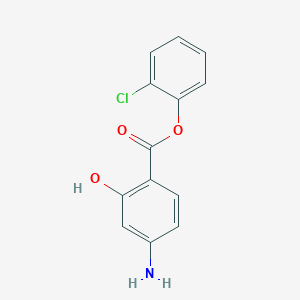
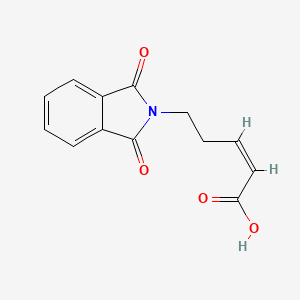
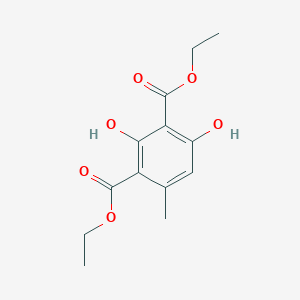
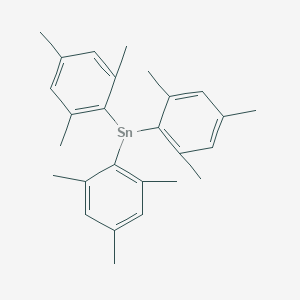
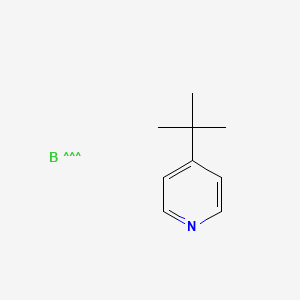
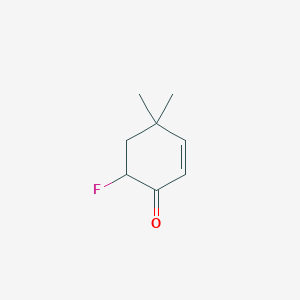
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
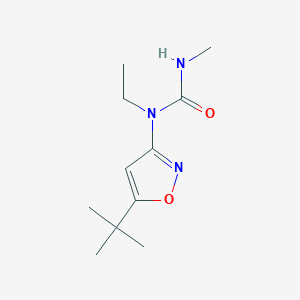
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
